N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a furan ring, a pyrazolo[4,3-c]pyridine core, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-6-9(11-10(7-17)13(19)16-15-11)12(18)14-5-8-3-2-4-20-8/h2-4,6-7H,5H2,1H3,(H,14,18)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDHETNOPZVXFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[4,3-c]pyridine core. One common approach is to start with a suitable pyrazole derivative and then introduce the furan-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or coupling reagents to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and microwave-assisted synthesis are potential methods to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: : The pyrazolo[4,3-c]pyridine core can be reduced to form different derivatives.
Substitution: : The carboxamide group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are used for substitution reactions.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid derivatives.
Reduction: : Reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: : Various substituted carboxamide derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: : It has potential as a bioactive molecule in drug discovery, particularly in the development of new therapeutic agents.
Medicine: : Its derivatives may exhibit biological activities that make them candidates for pharmaceuticals, such as anticancer agents or enzyme inhibitors.
Industry: : It can be used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anticancer agent, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the furan ring and the pyrazolo[4,3-c]pyridine core. Similar compounds include:
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: : Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
N-(furan-2-ylmethyl)-4-bromobenzamide: : Another derivative with potential biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
